Lipophilicity Tuning: XLogP3 Comparison with Parent Indole-2-carboxylic Acid
The introduction of the N1-dimethylcarbamoylmethyl group modulates lipophilicity relative to the parent indole-2-carboxylic acid scaffold. The target compound exhibits a computed XLogP3 of 1.6, lower than the 1.87 reported for unsubstituted indole-2-carboxylic acid [1][2]. This reduction in logP is consistent with the addition of a polar carbamoyl group and translates to a calculated difference of -0.27 log units, which is within a range that can meaningfully impact aqueous solubility and membrane permeability in lead optimization campaigns.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Indole-2-carboxylic acid (CAS 1477-50-5), XLogP3 = 1.87 |
| Quantified Difference | -0.27 log units (target more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); no experimental logP/logD data available |
Why This Matters
This difference provides a quantitative basis for selecting the N1-substituted building block when reduced logP is required to maintain favorable Ligand Efficiency Indices or to avoid excessively lipophilic starting points in fragment-based screening.
- [1] PubChem Compound Summary for CID 28600133, 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid. XLogP3 computed property. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 68312, Indole-2-carboxylic acid. XLogP3 computed property. Accessed May 2026. View Source
